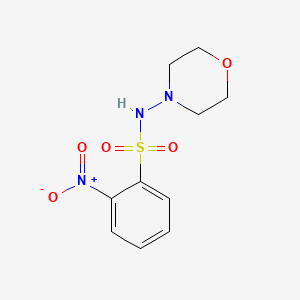

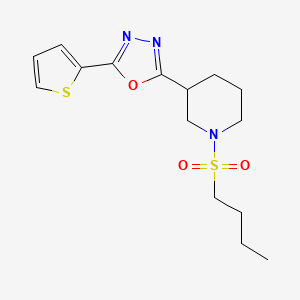

![molecular formula C18H18N4O2S B2974453 5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322276-42-5](/img/structure/B2974453.png)

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

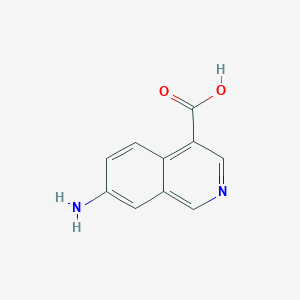

5-(Cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrimido[4,5-d]pyrimidine family, which is known for its diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Applications

CCG-30065 has been identified as having potential antiproliferative effects. This means it could inhibit the growth of cells, which is particularly relevant in the context of cancer research. Compounds like CCG-30065 may be used to prevent the spread of cancerous cells by halting their division and proliferation .

Antimicrobial Activity

The structural class to which CCG-30065 belongs, pyrido[2,3-d]pyrimidines, has been associated with antimicrobial properties. This suggests that CCG-30065 could be useful in developing new antibiotics or antiseptic agents capable of combating microbial infections .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. CCG-30065 could, therefore, be part of new treatments for reducing inflammation and pain relief .

Hypotensive Properties

CCG-30065 may also have hypotensive effects, which could make it a candidate for the development of new medications to treat high blood pressure. Its ability to potentially lower blood pressure could be significant for cardiovascular health .

Antihistamine Potential

The compound’s class has shown antihistamine activity, suggesting that CCG-30065 could be used in the treatment of allergic reactions by blocking histamine receptors .

PI3K Inhibition for Cancer Therapy

CCG-30065 derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth and survival. This application is particularly relevant in targeted cancer therapies, where inhibiting PI3K can lead to the death of cancer cells .

Tyrosine Kinase Inhibition

Some derivatives of CCG-30065 are known to inhibit protein tyrosine kinases. These enzymes play a role in signal transduction and are targets for cancer treatment due to their involvement in the control of cell growth .

Cyclin-Dependent Kinase Inhibition

CCG-30065 has a structural motif that acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition is another strategy in the treatment of cancers .

Wirkmechanismus

Target of Action

The primary target of CCG-30065 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-30065 acts downstream of Rho, blocking the serum response factor (SRF) driven transcription stimulated by various proteins, including Gα12, Gα13, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

CCG-30065 affects multiple signaling pathways. It has been suggested that there is a connection between the activity of NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Result of Action

CCG-30065 has shown activity in several in vitro cancer cell functional assays. It has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . CCG-30065 also inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Eigenschaften

IUPAC Name |

1,3,7-trimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-19-15-14(17(23)22(3)18(24)21(15)2)16(20-12)25-11-7-10-13-8-5-4-6-9-13/h4-10H,11H2,1-3H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWUGTPOGIUPRP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

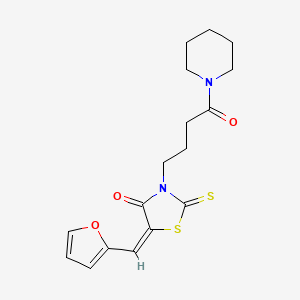

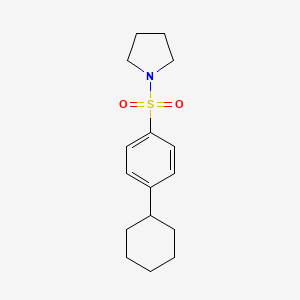

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)

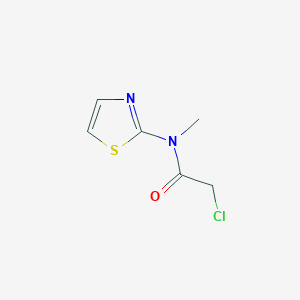

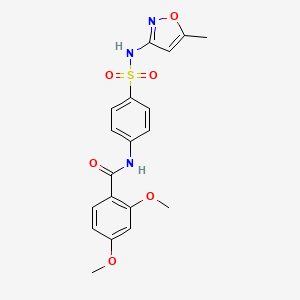

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)

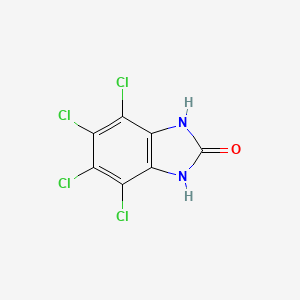

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)